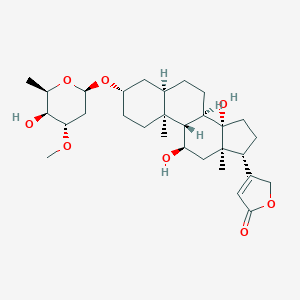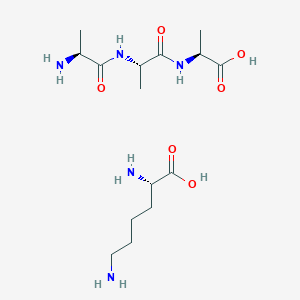
Ar-Curcumene
Übersicht
Beschreibung
Ar-Curcumene is a natural compound and a constituent of the essential oil that can be isolated from the rhizomes of Curcuma aromatica . It has anti-inflammatory activity and could be used as anti-inflammatory drugs in respiratory infections . It is also effective as oviposition deterrents against Anopheles stephensi, Aedes aegypti, and Culex quinquefasciatus .
Synthesis Analysis
An easy synthesis of ar-curcumene was carried out by Birch. By reacting the 6-methyl-5-hepten-2-one with 4-methylphenylmagnesium bromide, the intermediate alcohol was obtained. Upon treatment with sodium–ammonia in ethanol, it gave the expected compound .Molecular Structure Analysis
The molecular formula of Ar-Curcumene is C15H22 . The structure of Ar-Curcumene can be viewed using Java or Javascript .Chemical Reactions Analysis
Important chemical reactions associated with the biological activity of curcumin are the hydrogen donation reactions leading to oxidation of curcumin, reversible and irreversible nucleophilic addition (Michael reaction) reactions, hydrolysis, degradation and enzymatic reactions .Wissenschaftliche Forschungsanwendungen
Synthesis Methods
Ar-curcumene, a compound found in various plant essential oils, has been a subject of interest in synthetic chemistry. Spielmann et al. (2017) describe a strategy for synthesizing curcumene, highlighting a catalytic and asymmetric vinylogous Mukaiyama reaction and a stereospecific hydrogenolysis of a tertiary benzylic center using Pd/C or Ni/Raney catalysts (Spielmann, de Figueiredo, & Campagne, 2017). Additionally, Wu et al. (2016) achieved asymmetric synthesis of ar-curcumene through cobalt-catalyzed asymmetric Kumada cross-coupling (Wu et al., 2016).
Biological Potential and Composition
The immortelle (Helichrysum italicum) essential oil, containing γ-curcumene and ar-curcumene, demonstrates significant biological potential and a composition desirable for applications in food, cosmetics, and pharmaceutical industries. Aćimović et al. (2022) explored the impact of seasonal variations on the volatile profile of this immortelle chemotype (Aćimović et al., 2022).
Pharmacological Activities
Research into Curcuma caesia, which contains ar-curcumene, indicates a range of pharmacological activities, including antifungal, antimicrobial, antioxidant, analgesic, and anti-inflammatory properties (Baghel et al., 2013). Moreover, ar-curcumene was identified as a key compound in the quantitative determination of compounds in Curcuma longa, used in traditional Chinese medicine (Qin et al., 2007).
Mosquito Vector Control
Ar-curcumene has been evaluated for its larvicidal and oviposition deterrence activity against mosquito vectors, showing high toxicity and potential as a biopesticide (AlShebly et al., 2017).
Aromatic and Essential Oils
Ar-curcumene is a major constituent in various essential oils, playing a significant role in their composition and potential applications. For instance, the volatile oil from Curcuma caesia includes ar-curcumene among its major constituents, contributing to its aromatic properties (Pandey & Chowdhury, 2003).
Cytotoxic Activities
Studies have identified the cytotoxic activities of ar-curcumene in essential oils against various cell lines, suggesting its potential in cancer research. For example, Schmidt et al. (2015) screened fractions of Curcuma longa enriched by ar-curcumene for cytotoxic activity (Schmidt et al., 2015).
Additional Research and Applications
Ar-curcumene's presence in ancient geological formations and its role in educational tools like AR in science learning indicate its broad scientific relevance. Brocks et al. (2009) identified ar-curcumene in biomarkers from 1.64 billion-year-old formations (Brocks, Bosak, & Pearson, 2009), while Cheng and Tsai (2013) discussed augmented reality (AR) applications in science education, hinting at potential educational uses for ar-curcumene (Cheng & Tsai, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methyl-4-[(2S)-6-methylhept-5-en-2-yl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-11,14H,5,7H2,1-4H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYXUZSZMNBRCN-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00905046 | |
| Record name | (+)-Curcumene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ar-Curcumene | |
CAS RN |
4176-06-1 | |
| Record name | S-Curcumene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4176-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-alpha-Curcumene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004176061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Curcumene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Ar-Curcumene?
A1: The molecular formula of Ar-Curcumene is C15H22, and its molecular weight is 202.34 g/mol.
Q2: What spectroscopic data is available for Ar-Curcumene?
A2: Ar-Curcumene has been characterized using various spectroscopic techniques, including UV, MS, 1H NMR, and 13C NMR. [] These techniques provide valuable information about its structure and properties.
Q3: Which plants are known to be rich sources of Ar-Curcumene?
A3: Ar-Curcumene is found in several plant species belonging to the Zingiberaceae family. It is notably present in turmeric (Curcuma longa) [, , , ], ginger (Zingiber officinale) [, , ], and Javanese turmeric (Curcuma xanthorrhiza) [, , ]. It is also found in other species like Brombya platynema [], Lantana camara [], and Lepidagathis fasciculata [].
Q4: What methods are commonly used to extract Ar-Curcumene from plant material?
A4: The most common method for extracting Ar-Curcumene is hydrodistillation, often using a Clevenger-type apparatus. [, , , , , , , , ] Pressurized liquid extraction (PLE) followed by gas chromatography-mass spectrometry (GC-MS) has also been employed for analysis and quantification. []
Q5: How does the content of Ar-Curcumene vary among different plant species and varieties?
A5: The concentration of Ar-Curcumene can vary considerably between plant species and even within different varieties of the same species. For example, in Curcuma aromatica, xanthorrhizol was the major component followed by Ar-Curcumene, whereas in Curcuma xanthorrhiza, Ar-Curcumene was not detected while xanthorrhizol was a major component. [] Similarly, significant variations were observed in essential oil yield and Ar-Curcumene content in Curcuma aromatica samples collected from different regions of India. []
Q6: What factors can influence the chemical composition and yield of Ar-Curcumene in plants?
A6: Several factors can influence Ar-Curcumene content, including plant variety, geographical origin, environmental conditions, harvesting time, and extraction method. [, , , , , , ] For instance, seasonal variation significantly impacts the volatile profile of immortelle essential oil, including the content of Ar-Curcumene. []
Q7: What are the reported biological activities of Ar-Curcumene?
A7: Ar-Curcumene has shown potential in various biological activities, with research suggesting its role in antimicrobial activity. [, , , , ] Studies are ongoing to fully understand its potential therapeutic benefits.
Q8: Are there any studies investigating the potential of Ar-Curcumene for specific applications, such as in food preservation or pharmaceuticals?
A8: Research suggests that plant extracts rich in Ar-Curcumene, like ginger oil, hold promise as natural food preservatives due to their antimicrobial properties. [] Additionally, Ar-Curcumene, alongside other bioactive compounds in Curcuma aromatica essential oil, has demonstrated anticancer properties in laboratory settings. []
Q9: What is the role of Ar-Curcumene in plant defense mechanisms?
A9: Ar-Curcumene, as a constituent of essential oils in various plants, may play a role in plant defense mechanisms by deterring herbivores or inhibiting the growth of pathogenic microorganisms. [] Further research is needed to fully understand its specific functions in plant defense.
Q10: What analytical methods are commonly used to identify and quantify Ar-Curcumene in plant extracts?
A10: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to identify and quantify Ar-Curcumene in plant extracts. [, , , , , , , , , , , , , , , , ] This technique allows for the separation and identification of different volatile compounds present in the essential oil.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol](/img/structure/B162026.png)








